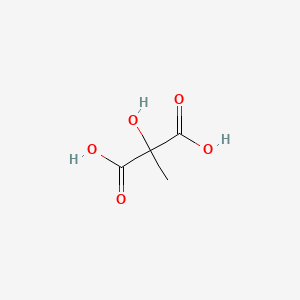
Methyltartronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyltartronic acid can be synthesized through the hydroxylation of methacrylic acid. The process involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in an aqueous medium, often in the presence of catalysts such as tungstic acid (H₂WO₄) and phosphoric acid (H₃PO₄) or their alkaline salts. The reaction is typically carried out at a pH below 2 and at temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyltartronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mesoxalic acid, a simple oxodicarboxylic acid.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Catalysts: Tungstic acid (H₂WO₄) and phosphoric acid (H₃PO₄) or their alkaline salts are used as catalysts in hydroxylation reactions.
Major Products:
Mesoxalic Acid: Formed through the oxidation of this compound.
Various Esters: Formed through esterification reactions involving the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Methyltartronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which methyltartronic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and undergo oxidation and substitution reactions. These properties make it a versatile compound in both chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Tartronic Acid: Lacks the methyl group present in methyltartronic acid.
Malic Acid: Contains two hydroxyl groups but no methyl group.
Lactic Acid: Contains a single hydroxyl group and a methyl group but lacks the second carboxyl group.
This compound’s unique combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
595-48-2 |
|---|---|
Molekularformel |
C4H6O5 |
Molekulargewicht |
134.09 g/mol |
IUPAC-Name |
2,2-dihydroxy-3-oxobutanoic acid |
InChI |
InChI=1S/C4H6O5/c1-2(5)4(8,9)3(6)7/h8-9H,1H3,(H,6,7) |
InChI-Schlüssel |
HVDFUVLFCQSGAK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)(C(=O)O)O |
Kanonische SMILES |
CC(=O)C(C(=O)O)(O)O |
Key on ui other cas no. |
595-98-2 595-48-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















